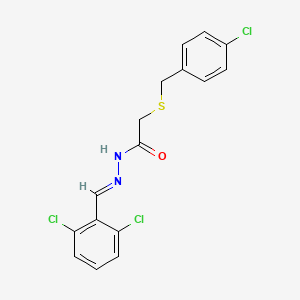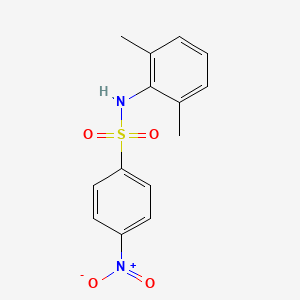![molecular formula C21H17Cl2N3O2 B15016537 3',4'-Dichloro-3-[(1-naphthylcarbonyl)hydrazono]butyranilide](/img/structure/B15016537.png)
3',4'-Dichloro-3-[(1-naphthylcarbonyl)hydrazono]butyranilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide is a synthetic organic compound characterized by its complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of 3,4-dichloroaniline with naphthalene-1-carbaldehyde to form an intermediate Schiff base.
Amidation: The Schiff base is then reacted with butanoyl chloride under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
(3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce various amine derivatives.
科学研究应用
(3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
Allylamine: A simple unsaturated amine with various industrial applications.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in organic synthesis and pharmaceutical research.
Uniqueness
(3E)-N-(3,4-Dichlorophenyl)-3-{[(Naphthalen-1-yl)formamido]imino}butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenyl group and a naphthalene moiety makes it particularly interesting for research and potential therapeutic applications.
属性
分子式 |
C21H17Cl2N3O2 |
|---|---|
分子量 |
414.3 g/mol |
IUPAC 名称 |
N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H17Cl2N3O2/c1-13(11-20(27)24-15-9-10-18(22)19(23)12-15)25-26-21(28)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,12H,11H2,1H3,(H,24,27)(H,26,28)/b25-13+ |
InChI 键 |
CPXBQNQGDZBVAN-DHRITJCHSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15016455.png)
![(1S,2S,3aR)-1-acetyl-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15016456.png)
![2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B15016468.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B15016473.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B15016483.png)
![3-bromo-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B15016486.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide](/img/structure/B15016492.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016505.png)


![4-methyl-N-(3-{[(4-methylpiperidino)carbonyl]amino}phenyl)tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B15016523.png)
![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15016526.png)
![4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15016529.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016538.png)
